Genotoxicity: Methyl Carbamate Shows Zero Pig-a Mutant Increase vs. 24.9-Fold Increase for Ethyl Carbamate
In a direct head-to-head in vivo study, Sprague Dawley rats were administered methyl carbamate (125-500 mg/kg/day) or ethyl carbamate (250 mg/kg/day) via oral gavage for 28 consecutive days and assessed using the erythrocyte-based Pig-a mutation assay. Ethyl carbamate produced a peak mean mutant reticulocyte frequency of 19.9×10⁻⁶ on Day 29, representing a 24.9-fold increase relative to vehicle control. In contrast, methyl carbamate produced no mutagenic effects at any dose tested [1]. The peripheral blood micronucleated reticulocyte endpoint corroborated these findings, showing a 3.3-fold mean increase for ethyl carbamate versus no response for methyl carbamate [1]. These results establish that genotoxicity contributes to ethyl carbamate's carcinogenicity but not to methyl carbamate's, which is attributed to a non-genotoxic mechanism secondary to inflammation and cell proliferation [1].
| Evidence Dimension | In vivo genotoxicity (Pig-a mutant reticulocyte frequency) |
|---|---|
| Target Compound Data | No mutagenic effects observed (0-fold increase) |
| Comparator Or Baseline | Ethyl carbamate: peak mean frequency 19.9×10⁻⁶ (24.9-fold increase vs. vehicle control) |
| Quantified Difference | 24.9-fold difference; qualitative distinction between genotoxic and non-genotoxic modes of action |
| Conditions | Sprague Dawley rats; 28-day oral gavage; doses: MC 125-500 mg/kg/day, EC 250 mg/kg/day; Pig-a mutation assay monitoring Days 15-43 |
Why This Matters
This fundamental mechanistic difference directly impacts regulatory classification, risk assessment methodology, and the appropriateness of methyl carbamate for applications where genotoxic liability would preclude use.
- [1] Bemis JC, Labash C, Avlasevich SL, Carlson K, Berg A, Torous DK, Barragato M, MacGregor JT, Dertinger SD. Rat Pig-a mutation assay responds to the genotoxic carcinogen ethyl carbamate but not the non-genotoxic carcinogen methyl carbamate. Mutagenesis. 2015;30(3):343-347. View Source
